5-(Furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetraazatricyclo[7.3.0.0(2,6)]dodeca-1(9),2,4,7,11-pentaene
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Overview
Description
3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes furan, thieno, triazolo, and pyrimidine moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of appropriate thieno and triazolo derivatives under controlled conditions. For instance, the reaction of 2-amino-4,5-di-(2-furyl)furan-3-carbonitrile with triethyl orthoacetate can yield intermediate compounds that further react with various reagents to form the desired triazolo[4,3-c]pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and specific reagents can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the heterocyclic rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, sodium hydrogen sulfide, and various organic solvents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, the reaction with hydrazine hydrate can yield triazolo derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying its interactions with biological molecules.
Industry: The compound’s chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Similar in structure but with different substituents, leading to varied biological activities.
Selenopheno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Contains selenium, which imparts different chemical and biological properties.
Uniqueness
3-(2-FURYL)-5,8,9-TRIMETHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[4,3-C]PYRIMIDINE is unique due to its specific combination of furan, thieno, triazolo, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
284.34 g/mol |
IUPAC Name |
5-(furan-2-yl)-7,11,12-trimethyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C14H12N4OS/c1-7-8(2)20-14-11(7)13-17-16-12(10-5-4-6-19-10)18(13)9(3)15-14/h4-6H,1-3H3 |
InChI Key |
GWJDZRROVPIMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NN=C(N3C(=N2)C)C4=CC=CO4)C |
Origin of Product |
United States |
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